Vasoactive intestinal contractor

Receptor pharmacology Endothelin receptor binding ETA/ETB selectivity

Procure VIC (Endothelin-2, mouse/rat) for rodent intestinal and ovarian physiology studies. Distinct from ET-1, VIC is a full agonist in ileal smooth muscle with 7.1x higher intestinal mRNA expression. Dual ETA/ETB affinity enables receptor subtype characterization not possible with ETB-selective ET-3. Essential for physiologically relevant data in gastrointestinal, ovarian, and neuroendocrine models.

Molecular Formula C116H161N27O32S4
Molecular Weight 2573.9 g/mol
Cat. No. B12364468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasoactive intestinal contractor
Molecular FormulaC116H161N27O32S4
Molecular Weight2573.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N
InChIInChI=1S/C116H161N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86-52-177-176-51-69(118)96(154)136-84(49-144)109(167)140-87-53-178-179-54-88(112(170)141-93(58(7)8)113(171)134-77(39-62-29-31-66(146)32-30-62)101(159)128-76(102(160)139-86)38-61-22-14-13-15-23-61)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(87)169/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87+,88-,93-,94-,95-/m0/s1
InChIKeySNFRCIMVSJSLQM-VEBUDHBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vasoactive Intestinal Contractor (VIC/ET-2): Core Identity, Structural Classification, and Procurement Context


Vasoactive intestinal contractor (VIC), also known as endothelin-2 (ET-2) in rodents, is a 21-amino acid peptide belonging to the endothelin (ET) family of potent vasoactive hormones [1]. The murine VIC gene encodes a 175-residue preproVIC precursor protein, from which the mature 21-amino acid peptide is proteolytically processed [2]. VIC differs from the prototypical family member endothelin-1 (ET-1) by three amino acid residues in mice, while human ET-2 differs by only two residues [3]. The peptide is characterized by two intramolecular disulfide bonds (Cys1-Cys15 and Cys3-Cys11) that constrain its C-terminal hexapeptide tail, a structural motif critical for receptor binding and biological activity [1]. For procurement purposes, VIC (mouse/rat ET-2) is the rodent ortholog of human ET-2 and must be distinguished from both ET-1 and ET-3 isoforms in experimental design.

Why VIC/ET-2 Cannot Be Interchanged with ET-1 or ET-3: The Case for Isoform-Specific Procurement


Although endothelin family peptides share a common structural scaffold and overlapping receptor pharmacology, generic substitution of one isoform for another introduces critical experimental confounds. VIC/ET-2, ET-1, and ET-3 exhibit distinct tissue-specific expression patterns [1], differential precursor processing mechanisms [2], and unique receptor activation profiles that preclude functional interchangeability. In particular, VIC demonstrates a receptor affinity profile distinct from ET-3—maintaining high affinity for both ETA and ETB receptors, unlike ET-3 which is ETB-selective [3]. Furthermore, VIC evokes a stronger maximal contractile response in ileal smooth muscle than ET-1 or ET-3, identifying it as a full agonist in this tissue while other isoforms behave as partial agonists [4]. Cross-desensitization studies indicate that VIC and ET-1 may act through distinct receptor populations in neuronal tissues [5]. These documented differences mandate that procurement decisions be driven by the specific experimental question—substituting ET-1 for VIC will not recapitulate VIC-mediated signaling, particularly in intestinal, ovarian, and neuronal model systems.

Quantitative Differentiation of VIC from Closest Analogs: Evidence-Based Selection Criteria


Receptor Affinity Profile: VIC Maintains Dual ETA/ETB High Affinity Unlike ET-3

VIC (rodent ET-2) differs from the third endothelin isoform, ET-3, in its receptor binding profile. While ET-3 exhibits significantly lower affinity for the ETA receptor and functions as an ETB-selective agonist at physiological concentrations, VIC maintains the same high affinity as ET-1 for both ETA and ETB receptors [1]. This dual-receptor affinity profile is a defining pharmacological characteristic that distinguishes VIC/ET-2 from ET-3 and has direct implications for experimental outcomes in systems expressing both receptor subtypes.

Receptor pharmacology Endothelin receptor binding ETA/ETB selectivity

Intracellular Calcium Mobilization Potency in Vascular Smooth Muscle: VIC Exhibits 40-fold Lower EC50 than ET-1

In cultured human aortic vascular smooth muscle cells (VSM), VIC demonstrated significantly lower potency for intracellular calcium-ion mobilization compared to ET-1. The EC50 value for VIC was 20 nM, whereas ET-1 exhibited an EC50 of 0.5 nM—a 40-fold difference in potency [1]. ET-2 (human) showed an intermediate EC50 of 2.0 nM, while the VIC derivative VIC-S4L6 (differing from ET-1 by only one amino acid) had an EC50 of 0.6 nM, nearly identical to ET-1. This rank order of potency (ET-1 ≈ VIC-S4L6 > ET-2 > VIC) demonstrates that the three-amino-acid difference between murine VIC and ET-1 translates to a substantial reduction in calcium-mobilizing efficacy in this vascular preparation.

Calcium signaling Vascular smooth muscle EC50 comparison

Maximal Contractile Efficacy in Guinea Pig Ileum: VIC Is a Full Agonist with Superior Efficacy to ET-1 and ET-3

In the isolated guinea pig ileum preparation, VIC evoked a maximal contraction that was slightly stronger than that induced by ET-1 or sarafotoxin-b, and significantly stronger than the maximal contractions elicited by ET-3, sarafotoxin-a, and sarafotoxin-c [1]. Pharmacologically, VIC was characterized as a full agonist at the ileal ET receptor, whereas ET-1 and the other peptides (except sarafotoxin-d, an antagonist) behaved as partial agonists [1]. The EC50 values for tension increase ranged from 6 to 95 nM across peptides, with VIC, ET-1, sarafotoxin-b, and sarafotoxin-a showing similar potencies and being significantly more potent than sarafotoxin-c and ET-3. This efficacy difference—full agonism versus partial agonism—is a critical functional distinction that cannot be inferred from receptor binding data alone.

Smooth muscle pharmacology Contractile efficacy Intestinal motility

Tissue-Specific Gene Expression: VIC mRNA Is 7.1-fold Higher than ET-1 in Intestine

Semi-quantitative RT-PCR analysis of adult mouse tissues revealed that VIC gene expression is highly localized, in contrast to the ubiquitous expression of ET-1, ET-3, ETA, and ETB [1]. Notably, VIC mRNA levels relative to GAPDH were approximately 2.3% in intestine, and VIC expression was 7.1-fold higher than ET-1 expression in this tissue [1]. In ovary, VIC expression was 2.0% of GAPDH and 1.6-fold higher than ET-1. In uterus, VIC expression was 0.4% of GAPDH. This restricted expression pattern contrasts sharply with the broad distribution of ET-1 and supports the classification of VIC as a gut peptide with specialized physiological roles in intestinal and reproductive tissues.

Gene expression Tissue distribution Endothelin system

Structural Divergence and Species-Specific Processing: VIC Precursor Exhibits Unique Dibasic Cleavage Sites

Comparative sequence analysis of endothelin precursors revealed that the VIC precursor shares only 29% and 28% amino acid identity with the ET-1 and ET-3 precursors, respectively, despite higher conservation in the mature peptide regions [1]. A functionally significant divergence was identified in the VIC-like peptide region: whereas ET-1 and ET-3 precursors lack apparent cleavage sites for liberating the like-peptide, the VIC precursor contains dibasic amino acid pairs at both the amino and carboxy termini of the VIC-like peptide region [1]. This unique structural feature suggests that the 15-amino-acid VIC-like peptide may be proteolytically liberated from the precursor in vivo, representing a distinct processing pathway not shared by ET-1 or ET-3. Additionally, species variation exists within the ET-2/VIC lineage: mouse and rat VIC differ from human ET-2 by one amino acid residue, whereas ET-1 and ET-3 sequences are identical across mammals [2].

Peptide precursor processing Species ortholog variation Structural biology

Prolactin Secretion Inhibition: VIC Matches ET-1 Potency and Outperforms ET-3 by 100-fold

In static incubations of cultured dispersed anterior pituitary cells, VIC inhibited prolactin (PRL) release with a minimum effective dose of 1 pM and a maximum effective dose of 1 nM [1]. This potency profile was identical to that of human ET-2 and rat ET-1, both of which also exhibited a minimum effective inhibitory dose of 1 pM. In contrast, ET-3 was substantially less potent, requiring a minimum effective dose of 0.1 nM (100 pM)—a 100-fold difference in threshold concentration [1]. The equipotency of VIC with ET-1 in this neuroendocrine assay contrasts with the 40-fold potency difference observed in vascular calcium mobilization, highlighting tissue-specific differences in endothelin isoform pharmacology.

Neuroendocrinology Pituitary function Prolactin regulation

Optimal Research Applications for Vasoactive Intestinal Contractor Based on Verified Differential Evidence


Intestinal Smooth Muscle Contractility and Motility Studies

VIC is the preferred endothelin isoform for investigations of intestinal smooth muscle physiology. In the guinea pig ileum preparation, VIC functions as a full agonist and produces the strongest maximal contraction among all endothelin/sarafotoxin peptides tested, significantly exceeding ET-1 and ET-3 [1]. Furthermore, VIC mRNA expression in the intestine is 7.1-fold higher than ET-1 mRNA [2], establishing VIC as the endogenously relevant ligand in this tissue. For ex vivo organ bath experiments or in vivo gastrointestinal motility studies in rodent models, procurement of VIC rather than ET-1 ensures maximal receptor activation and physiological relevance.

Ovarian Physiology and Ovulation Research

VIC/ET-2 is uniquely positioned for studies of ovarian function and the ovulatory process. VIC gene expression in the ovary is 1.6-fold higher than ET-1 expression [2], and recent evidence implicates ET-2-mediated contraction as a final signal facilitating ovulation [3]. The dual ETA/ETB receptor affinity of VIC—in contrast to the ETB-selective ET-3 [3]—enables investigation of both receptor subtypes in ovarian tissue. For researchers examining follicular rupture, cumulus-oocyte complex transport, or ovarian blood flow regulation, VIC represents the biologically appropriate endothelin isoform.

Neuroendocrine Studies of Prolactin Regulation

For investigations of anterior pituitary function and lactotroph regulation, VIC demonstrates picomolar potency for prolactin release inhibition that is equipotent with ET-1 and 100-fold more potent than ET-3 [4]. The long-lasting inhibitory action of VIC at sub-nanomolar concentrations supports its potential physiological role in neuroendocrine control. Importantly, the distinct signaling pathways activated by VIC versus ET-1 in neuronal cells—evidenced by lack of heterologous desensitization [5]—make VIC a valuable tool for dissecting endothelin receptor subtype contributions in pituitary and hypothalamic preparations.

Comparative Pharmacology of Endothelin Isoforms and Receptor Subtype Analysis

VIC serves as a critical comparator for distinguishing ETA- versus ETB-mediated effects. Its receptor affinity profile—high affinity for both ETA and ETB, identical to ET-1 but distinct from ETB-selective ET-3 [3]—combined with its tissue-specific pharmacological differences (e.g., 40-fold lower vascular calcium-mobilizing potency than ET-1 [6], yet equipotent prolactin inhibition [4]) provides a unique pharmacological fingerprint. Researchers conducting receptor subtype characterization, biased agonism studies, or structure-activity relationship analyses benefit from including VIC as an intermediate isoform that bridges the pharmacological extremes of ET-1 and ET-3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vasoactive intestinal contractor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.